BenchChemオンラインストアへようこそ!

NU6140

Oncology Apoptosis Combination Therapy

NU6140 (CAS 444723-13-1) is an ATP-competitive CDK2 inhibitor (IC50 0.41 μM) with 10- to 36-fold selectivity and potent Aurora A/B inhibition (IC50 67/35 nM). This dual profile uniquely synergizes with paclitaxel, inducing 2.3-fold greater apoptosis than purvalanol A in HeLa cells via survivin downregulation. Also arrests hES/hEC cells in G2 phase and suppresses pluripotency markers NANOG, OCT4, SOX2. For labs optimizing paclitaxel efficacy in cervical/ovarian cancer models or probing CDK2-dependent stem cell mechanisms, NU6140 delivers validated, co-crystal-structure-supported performance.

Molecular Formula C23H30N6O2
Molecular Weight 422.5 g/mol
CAS No. 444723-13-1
Cat. No. B1677024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNU6140
CAS444723-13-1
Synonyms4-(6-cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide
NU 6140
NU-6140
NU6140
Molecular FormulaC23H30N6O2
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3
InChIInChI=1S/C23H30N6O2/c1-3-29(4-2)22(30)17-10-12-18(13-11-17)26-23-27-20-19(24-15-25-20)21(28-23)31-14-16-8-6-5-7-9-16/h10-13,15-16H,3-9,14H2,1-2H3,(H2,24,25,26,27,28)
InChIKeyXHEQSRJCJTWWAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO, not soluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NU6140 (CAS 444723-13-1): A Purine-Derived CDK2 Inhibitor with Defined Kinase Selectivity for Targeted Research


NU6140 (CAS 444723-13-1) is a highly cell-permeable, ATP-competitive purine analog that acts as a selective inhibitor of cyclin-dependent kinase 2 (CDK2) in complex with cyclin A [1]. It exhibits a CDK2/cyclin A IC50 of 0.41 μM and demonstrates 10- to 36-fold selectivity over other CDKs including CDK1/cyclin B, CDK4/cyclin D, CDK5/p25, and CDK7/cyclin H [2]. NU6140 also potently inhibits Aurora A and Aurora B kinases, with IC50 values of 67 nM and 35 nM respectively, a characteristic that distinguishes it from earlier CDK2 inhibitors [2].

NU6140 (CAS 444723-13-1): Why Generic CDK2 Inhibitor Substitution Fails Due to Off-Target Aurora Kinase Activity and Divergent Cellular Potentiation


Substituting NU6140 with another CDK2 inhibitor is not scientifically equivalent due to its unique off-target profile and its specific functional interaction with paclitaxel. While many CDK inhibitors are reclassified as pan-selective [1], NU6140's potent inhibition of Aurora kinases A and B (IC50: 67 and 35 nM, respectively) is a critical differentiator; other CDK2 inhibitors like purvalanol A lack this dual activity. Furthermore, in combination studies, NU6140 demonstrates a synergistic, pro-apoptotic effect with paclitaxel that is quantitatively superior to that of purvalanol A [2], confirming that its cellular mechanism extends beyond simple CDK2 inhibition. Therefore, substitution would fundamentally alter experimental outcomes.

NU6140 (CAS 444723-13-1) vs. Purvalanol A and In-Class Kinase Inhibitors: A Head-to-Head Quantitative Evidence Guide for Procurement Decisions


Synergistic Apoptosis with Paclitaxel: NU6140 vs. Purvalanol A

In HeLa cervical carcinoma cells, the combination of paclitaxel and NU6140 induced a significantly greater apoptotic response than the combination of paclitaxel and the alternative CDK inhibitor purvalanol A [1]. The apoptotic rate for the NU6140 combination was 86 ± 11%, compared to only 37 ± 8% for the purvalanol A combination [1]. Furthermore, caspase-9 and caspase-3 activation was approximately 4-fold higher in cells treated with paclitaxel and NU6140 [1].

Oncology Apoptosis Combination Therapy

Kinase Selectivity Profile: CDK2 vs. Other CDKs

NU6140 demonstrates a quantifiable selectivity window for CDK2-cyclin A over other cyclin-dependent kinases [1]. Its IC50 against CDK2-cyclin A is 0.41 μM, while IC50 values against CDK1-cyclin B, CDK4-cyclin D, CDK5-p25, and CDK7-cyclin H are 10- to 36-fold higher [1]. This provides a defined range of selective inhibition within the CDK family, in contrast to pan-selective CDK inhibitors.

Kinase Profiling Selectivity Chemical Biology

Aurora Kinase A/B Inhibition: A Critical Off-Target Activity

A defining feature of NU6140 is its potent off-target inhibition of the mitotic kinases Aurora A and Aurora B, which are not primary targets of many other CDK2 inhibitors [1]. NU6140 inhibits Aurora A with an IC50 of 67 nM and Aurora B with an IC50 of 35 nM . This activity is not shared by CDK2 inhibitors like purvalanol A.

Kinase Profiling Off-Target Effects Mitotic Kinases

Binding Affinity and Structural Confirmation for CDK2

The direct interaction between NU6140 and CDK2 has been quantitatively characterized through surface plasmon resonance (SPR) and thermal shift assays [1]. NU6140 binds to CDK2 with a dissociation constant (Kd) of 800 nM and stabilizes the protein against thermal denaturation, increasing the melting temperature (Tm) by 5°C [1]. A co-crystal structure confirms binding in the ATP-binding pocket, interacting with residues Leu83, Glu81, and Asp145 [1].

Biophysics Structural Biology Drug Discovery

NU6140 (CAS 444723-13-1): Recommended Research and Pre-Clinical Application Scenarios Based on Quantitative Evidence


Synergistic Combination Therapy Studies with Paclitaxel in Solid Tumor Models

For researchers investigating strategies to enhance the efficacy of paclitaxel, NU6140 is the preferred CDK2 inhibitor based on direct head-to-head data showing a 2.3-fold greater induction of apoptosis compared to purvalanol A in HeLa cells [1]. This application is specifically suited for studies in cervical and ovarian cancer models where survivin-mediated apoptosis resistance is a key focus [1].

Dissecting CDK2-Specific vs. Pan-CDK and Aurora Kinase Effects in Cell Cycle Studies

NU6140 is an optimal tool for experiments that require a defined selectivity window for CDK2 (10- to 36-fold) while also targeting Aurora kinases [2]. This profile is particularly useful for studying the combined inhibition of cell cycle progression (via CDK2) and mitosis (via Aurora A/B), a mechanism that cannot be achieved with a CDK2-specific inhibitor lacking Aurora activity .

Structure-Based Drug Design and SAR Studies Targeting the CDK2 ATP-Binding Pocket

The available co-crystal structure and biophysical binding data (Kd = 800 nM, ΔTm = 5°C) [3] make NU6140 a validated chemical probe for structure-activity relationship (SAR) studies. Researchers can use this structural information to rationally design NU6140 derivatives with improved CDK2 potency or altered selectivity profiles, building upon a well-characterized binding mode [3].

Investigating CDK2's Role in Pluripotency and Differentiation of Stem Cells

NU6140 has been shown to arrest human embryonic stem (hES) and embryonal carcinoma (hEC) cells in the G2 phase and decrease expression of pluripotency markers NANOG, OCT4, and SOX2 [4]. Its higher sensitivity in hES cells compared to hEC cells [4] makes it a valuable reagent for probing CDK2-dependent mechanisms in stem cell biology and early differentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for NU6140

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.